molecular formula C8H10N2OS B2713004 N-(4-methylthiazol-2-yl)cyclopropanecarboxamide CAS No. 354547-70-9

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2713004
CAS No.: 354547-70-9
M. Wt: 182.24
InChI Key: GIYRRJHUWWDMQH-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide is a chemical compound with the molecular formula C8H10N2OS It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide can be synthesized through the reaction of 4-methylthiazol-2-amine with cyclopropanecarbonyl chloride in the presence of pyridine. The reaction is typically carried out at room temperature for about 2 hours. The solvent is then evaporated, and the residue is purified using silica gel column chromatography with ethyl acetate/petroleum ether as the eluent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is conducted under controlled conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure found in many biologically active compounds.

    Benzothiazole: Known for its anticancer and antimicrobial properties.

    Imidazole: Another heterocyclic compound with a wide range of biological activities.

Uniqueness

N-(4-methylthiazol-2-yl)cyclopropanecarboxamide is unique due to the presence of both a thiazole ring and a cyclopropane carboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-5-4-12-8(9-5)10-7(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYRRJHUWWDMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methylthiazol-2-amine (20.4 g) in pyridine (80 ml) under an ice bath was added dropwise cyclopropanecarbonyl chloride (19.7 ml) and the resulting reaction was stirred at room temperature (RT) overnight. A half volume of pyridine was removed using a rotary evaporator to afford a residue, to which water (100 ml) was added. Filtration, washing with water (3×100 ml) and drying under vacuum afforded N-(4-methylthiazol-2-yl)cyclopropanecarboxamide as a white solid (29.92 g).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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